molecular formula C10H11ClFNSi B13603862 2-Chloro-5-fluoro-4-[2-(trimethylsilyl)ethynyl]pyridine

2-Chloro-5-fluoro-4-[2-(trimethylsilyl)ethynyl]pyridine

Cat. No.: B13603862
M. Wt: 227.74 g/mol
InChI Key: RCNZGYFBUKGVGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-fluoro-4-[2-(trimethylsilyl)ethynyl]pyridine is a heterocyclic organic compound that features a pyridine ring substituted with chloro, fluoro, and trimethylsilyl-ethynyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-fluoro-4-[2-(trimethylsilyl)ethynyl]pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-chloro-5-fluoropyridine.

    Trimethylsilyl-Ethynylation:

    Reaction Conditions: The reaction is typically carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures (50-80°C) for several hours.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the Sonogashira coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-fluoro-4-[2-(trimethylsilyl)ethynyl]pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like DMF.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is common.

Major Products

    Substitution Products: Depending on the nucleophile, various substituted pyridines can be obtained.

    Oxidation Products: Oxidation of the ethynyl group can lead to the formation of carboxylic acids or ketones.

    Reduction Products: Reduction can yield alkanes or alkenes.

Scientific Research Applications

2-Chloro-5-fluoro-4-[2-(trimethylsilyl)ethynyl]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluoro-4-[2-(trimethylsilyl)ethynyl]pyridine depends on its specific application

    Molecular Targets: The chloro and fluoro substituents can form hydrogen bonds or halogen bonds with biological targets, while the trimethylsilyl-ethynyl group can participate in π-π interactions.

    Pathways Involved: The compound can modulate pathways involving pyridine receptors or enzymes that interact with pyridine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-fluoro-4-[2-(trimethylsilyl)ethynyl]pyridine is unique due to the combination of its chloro, fluoro, and trimethylsilyl-ethynyl substituents, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

2-(2-chloro-5-fluoropyridin-4-yl)ethynyl-trimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFNSi/c1-14(2,3)5-4-8-6-10(11)13-7-9(8)12/h6-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCNZGYFBUKGVGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC(=NC=C1F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFNSi
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.74 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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